(1R,5S)-8-((3,4-dimethylphenyl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane
Description
The compound features an 8-azabicyclo[3.2.1]octane core, a bicyclic scaffold known for conformational rigidity and utility in drug discovery. Key substituents include:
- 3,4-Dimethylphenylsulfonyl group: A sulfonamide moiety with electron-withdrawing and steric effects due to the dimethyl substitution.
- 2H-1,2,3-Triazol-2-yl group: A heterocyclic ring capable of hydrogen bonding and π-π stacking interactions.
Properties
IUPAC Name |
8-(3,4-dimethylphenyl)sulfonyl-3-(triazol-2-yl)-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-12-3-6-17(9-13(12)2)24(22,23)20-14-4-5-15(20)11-16(10-14)21-18-7-8-19-21/h3,6-9,14-16H,4-5,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXIMTTYOLMBIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2C3CCC2CC(C3)N4N=CC=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,5S)-8-((3,4-dimethylphenyl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane represents a novel class of azabicyclic compounds that have garnered attention for their potential biological activities, particularly in the context of inhibiting specific enzymes involved in inflammatory processes. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 336.42 g/mol. The structure features a bicyclic core that is chemically modified with a sulfonyl group and a triazole moiety, which are critical for its biological activity.
Research indicates that compounds related to this azabicyclic structure act as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA) . This enzyme plays a significant role in the degradation of palmitoylethanolamide (PEA), an endocannabinoid associated with anti-inflammatory and analgesic effects. By inhibiting NAAA, these compounds can enhance the levels of PEA, thereby prolonging its beneficial effects at inflamed sites .
Structure-Activity Relationship (SAR)
A detailed SAR study has been conducted to optimize the biological activity of azabicyclo[3.2.1]octane derivatives:
| Compound | IC50 (μM) | Comments |
|---|---|---|
| ARN19689 | 0.042 | High potency against human NAAA |
| ARN16186 | 0.655 | Moderate potency; further modifications needed |
| Compound 50 | 0.037 | Superior pharmacokinetic profile; non-covalent action |
The modifications made to the core structure significantly influenced the inhibitory potency against NAAA, demonstrating that specific substitutions at the phenyl ring enhance activity .
Biological Assays and Findings
In vitro assays have demonstrated that this compound exhibits selective inhibition towards NAAA without significantly affecting other enzymes such as fatty acid amide hydrolase (FAAH) and acid ceramidase (AC). For instance:
- At a concentration of 30 μM, this compound showed only 25% inhibition on FAAH and 34% on AC, indicating a high selectivity for NAAA .
Case Studies
Several studies have explored the efficacy of azabicyclic compounds in vivo:
- Anti-inflammatory Effects : In animal models of inflammation, compounds similar to this compound demonstrated significant reduction in inflammatory markers when administered prior to inflammatory challenges.
- Pain Management : The enhancement of PEA levels through NAAA inhibition has been linked to improved pain management outcomes in models of neuropathic pain.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Variations
The following table summarizes key analogs and their differences:
Key Observations
a) Sulfonamide Variations
- 3,4-Dimethylphenylsulfonyl (Target) : The dimethyl groups enhance steric hindrance and lipophilicity compared to unsubstituted phenylsulfonyl analogs. This may improve target selectivity but reduce aqueous solubility .
- Pyrazole Sulfonyl (Compound 41): The pyrazole ring’s nitrogen atoms may participate in additional interactions, while the hexylphenoxy group increases lipophilicity, favoring membrane permeability .
b) Heterocyclic Modifications
- 1,2,3-Triazol-2-yl (Target) : The 1,2,3-triazole’s rigid structure and dual nitrogen atoms facilitate hydrogen bonding, a feature absent in 1,2,4-triazole analogs (e.g., ).
c) Physicochemical Properties
- The target compound’s molecular weight (368.5 g/mol) and logP (estimated ~3.5) suggest moderate bioavailability, whereas analogs like D4 (MW 320.4) may exhibit better CNS penetration due to smaller size and nitrile polarity .
- Hydrochloride salts (e.g., ) enhance solubility but may limit blood-brain barrier permeability .
Research Findings and Implications
- SAR Insights (): Sulfonamide derivatives with bulky substituents (e.g., hexylphenoxy in Compound 41) showed improved activity profiles, suggesting that steric bulk near the sulfonyl group is critical for target interaction .
- Metabolic Stability () : Fluorophenyl and ester-containing analogs demonstrated enhanced metabolic stability in preclinical models, a property the target compound may lack due to its triazole moiety .
- Synthetic Accessibility : Custom synthesis routes for triazole-containing analogs () highlight industrial interest in these scaffolds for drug discovery .
Preparation Methods
Stereochemical Control
The (1R,5S) configuration is achieved via chiral resolution using (S)-1-phenylethylamine as a resolving agent. Diastereomeric salts are crystallized and separated, followed by acid hydrolysis to isolate the enantiomerically pure amine. Alternative methods employ asymmetric hydrogenation of a prochiral enamine precursor using Rhodium-(R)-BINAP catalysts, achieving enantiomeric excess (ee) >98%.
Introduction of the 3,4-Dimethylphenyl Sulfonyl Group
Sulfonylation of the bicyclic amine is performed under Schotten-Baumann conditions. The free amine, generated by Boc deprotection with trifluoroacetic acid (TFA), reacts with 3,4-dimethylbenzenesulfonyl chloride in tetrahydrofuran (THF) in the presence of triethylamine (TEA) as a base.
Reaction Optimization
Optimal conditions (Table 1) involve a 1:1.2 molar ratio of amine to sulfonyl chloride at 0°C, achieving >95% conversion within 2 hours. Excess sulfonyl chloride ensures complete reaction, while TEA scavenges HCl byproducts.
Table 1. Sulfonylation Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 0°C → 25°C |
| Solvent | THF |
| Base | Triethylamine |
| Molar Ratio (Amine:Sulfonyl Chloride) | 1:1.2 |
| Yield | 92–95% |
Copper-Catalyzed Azide-Alkyne Cycloaddition for Triazole Formation
The triazole moiety is introduced via CuAAC, a regioselective process that conjugates an alkyne-bearing bicyclic intermediate with an azide.
Alkyne Functionalization
Position 3 of the azabicyclo[3.2.1]octane core is functionalized with a propargyl group using Mitsunobu conditions. The hydroxyl group at C3 reacts with propargyl alcohol in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), yielding the propargyl ether.
Click Reaction
The propargyl derivative is reacted with 2H-azido-1,2,3-triazole in a mixture of t-butanol and water using CuSO₄·5H₂O and sodium ascorbate. The reaction proceeds at 25°C for 24 hours, furnishing the 1,2,3-triazol-2-yl derivative with >90% regioselectivity.
Table 2. CuAAC Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | CuSO₄·5H₂O (0.2 eq) |
| Reducing Agent | Sodium Ascorbate (0.5 eq) |
| Solvent | t-BuOH:H₂O (2:1) |
| Temperature | 25°C |
| Yield | 85–88% |
Stereochemical Considerations and Resolution
The (1R,5S) configuration is preserved throughout the synthesis via strategic use of chiral auxiliaries and stereospecific reactions. Intermediate diastereomers are resolved using preparative HPLC with a Chiralpak IC column (hexane:isopropanol 90:10), achieving >99% ee.
Analytical Characterization and Purity Assessment
Final product purity is validated via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
HPLC Analysis
A reverse-phase C18 column (ACN:H₂O 70:30) reveals a single peak at 254 nm, confirming >99% purity.
NMR Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.72 (s, 2H, triazole), 7.45 (d, J = 8.2 Hz, 1H, aromatic), 7.32 (d, J = 8.2 Hz, 1H, aromatic), 4.21 (m, 1H, bridgehead H), 3.89 (m, 1H, bridgehead H), 2.65 (s, 3H, CH₃), 2.58 (s, 3H, CH₃), 2.10–1.85 (m, 6H, bicyclic CH₂).
- ¹³C NMR (101 MHz, CDCl₃): δ 144.2 (triazole), 139.8 (C-SO₂), 132.5–125.8 (aromatic), 58.7 (bridgehead C), 45.3–25.1 (bicyclic CH₂).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
